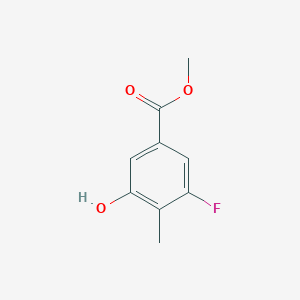

Methyl 3-fluoro-5-hydroxy-4-methylbenzoate

CAS No.: 1215031-99-4

Cat. No.: VC2930812

Molecular Formula: C9H9FO3

Molecular Weight: 184.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1215031-99-4 |

|---|---|

| Molecular Formula | C9H9FO3 |

| Molecular Weight | 184.16 g/mol |

| IUPAC Name | methyl 3-fluoro-5-hydroxy-4-methylbenzoate |

| Standard InChI | InChI=1S/C9H9FO3/c1-5-7(10)3-6(4-8(5)11)9(12)13-2/h3-4,11H,1-2H3 |

| Standard InChI Key | XGUDTZGRCCTTMQ-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1F)C(=O)OC)O |

| Canonical SMILES | CC1=C(C=C(C=C1F)C(=O)OC)O |

Introduction

Chemical Properties and Structure

Basic Identification

Methyl 3-fluoro-5-hydroxy-4-methylbenzoate is an organic compound classified as a substituted benzoate ester. It contains a benzoic acid core with three key functional groups: a fluorine atom, a hydroxyl group, and a methyl group attached to the benzene ring, along with a methyl ester group .

Chemical Identifiers

The compound can be identified through various nomenclature systems and chemical identifiers, as summarized in Table 1:

| Parameter | Value |

|---|---|

| CAS Number | 1215031-99-4 |

| Molecular Formula | C₉H₉FO₃ |

| Molecular Weight | 184.16 g/mol |

| IUPAC Name | Methyl 3-fluoro-5-hydroxy-4-methylbenzoate |

| Alternative Name | Benzoic acid, 3-fluoro-5-hydroxy-4-methyl-, methyl ester |

| Standard InChI | InChI=1S/C9H9FO3/c1-5-7(10)3-6(4-8(5)11)9(12)13-2/h3-4,11H,1-2H3 |

| Standard InChIKey | XGUDTZGRCCTTMQ-UHFFFAOYSA |

Table 1: Chemical identifiers for Methyl 3-fluoro-5-hydroxy-4-methylbenzoate

Physical Properties

The physical properties of Methyl 3-fluoro-5-hydroxy-4-methylbenzoate significantly influence its applications and handling requirements. The compound typically exists as a solid at standard temperature and pressure. High-purity samples (>98%) are commonly used for research applications . The presence of the hydroxyl group contributes to hydrogen bonding capabilities, while the fluorine substituent enhances lipophilicity and metabolic stability in biological systems.

Synthesis Methods

Esterification Process

The primary synthesis route for Methyl 3-fluoro-5-hydroxy-4-methylbenzoate involves the esterification of the corresponding carboxylic acid. Specifically, 3-fluoro-5-hydroxy-4-methylbenzoic acid (CAS 887267-08-5) undergoes esterification with methanol in the presence of a strong acid catalyst .

Reaction Conditions and Mechanism

The esterification reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester. A strong acid catalyst, commonly sulfuric acid, is employed to facilitate the reaction. The synthetic pathway can be represented as follows:

3-Fluoro-5-hydroxy-4-methylbenzoic acid + Methanol → Methyl 3-fluoro-5-hydroxy-4-methylbenzoate + Water

The reaction mechanism involves the protonation of the carboxylic acid carbonyl group by the acid catalyst, followed by nucleophilic attack by the methanol oxygen, and subsequent dehydration to form the ester product.

Industrial Production Methods

For industrial-scale production, continuous flow processes may be utilized to enhance efficiency and yield. These processes typically involve automated reactors with precise control over reaction parameters such as temperature, pressure, and catalyst concentration. The optimization of these parameters is crucial for achieving high yields and purity levels suitable for commercial applications.

Biological Activity and Applications

Antimicrobial Properties

Research indicates that Methyl 3-fluoro-5-hydroxy-4-methylbenzoate exhibits antimicrobial properties, showing efficacy against various bacterial strains in in vitro studies. The mechanism of action may involve disruption of bacterial cell membranes, though further studies are needed to fully elucidate this process.

Pharmacological Enhancement

The presence of a fluorine atom in the compound's structure enhances its lipophilicity and metabolic stability, potentially improving its binding affinity to biological targets. These properties make it a promising candidate for pharmaceutical research and development applications.

Research Applications

As a functionalized benzoate with multiple reactive sites, Methyl 3-fluoro-5-hydroxy-4-methylbenzoate serves as a valuable building block in organic synthesis. Its utility extends to various fields including:

-

Pharmaceutical development

-

Materials science research

-

Chemical biology investigations

-

Structure-activity relationship studies

The compound's unique substitution pattern allows for selective modifications at various positions, enabling the synthesis of diverse derivatives with tailored properties.

Comparative Analysis

Related Compounds

Understanding the relationship between Methyl 3-fluoro-5-hydroxy-4-methylbenzoate and structurally similar compounds provides valuable insights into its chemical behavior and potential applications. Table 2 compares the subject compound with related structures:

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Distinguishing Features |

|---|---|---|---|---|

| Methyl 3-fluoro-5-hydroxy-4-methylbenzoate | 1215031-99-4 | C₉H₉FO₃ | 184.16 | Contains hydroxyl group at position 5 |

| 3-Fluoro-5-hydroxy-4-methylbenzoic acid | 887267-08-5 | C₈H₇FO₃ | 170.14 | Precursor acid with free carboxyl group |

| Methyl 3-fluoro-4-methylbenzoate | 87808-48-8 | C₉H₉FO₂ | 168.17 | Lacks hydroxyl group at position 5 |

| Methyl 3-fluoro-5-methylbenzoate | 660416-38-6 | C₉H₉FO₂ | 168.16 | Methyl at position 5 instead of hydroxyl |

| Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate | 838856-88-5 | C₉H₉FO₄ | 200.16 | Contains methoxy instead of methyl at position 4 |

Table 2: Comparative analysis of Methyl 3-fluoro-5-hydroxy-4-methylbenzoate and related compounds

Structure-Activity Relationships

The substitution pattern on the benzene ring significantly influences the compound's reactivity and biological interactions. The hydroxyl group at position 5 confers hydrogen bonding capabilities, while the methyl group at position 4 influences electron density distribution within the ring. The fluorine atom at position 3 enhances metabolic stability and lipophilicity, factors that are crucial for biological activity.

Compared to its non-hydroxylated counterpart (Methyl 3-fluoro-4-methylbenzoate), the presence of the hydroxyl group in Methyl 3-fluoro-5-hydroxy-4-methylbenzoate significantly alters its polarity, solubility profile, and potential for hydrogen bonding with biological targets .

Current Research and Future Perspectives

Recent Studies

Current research on Methyl 3-fluoro-5-hydroxy-4-methylbenzoate and related compounds focuses on exploring their potential applications in various fields. The compound's unique structural features make it a subject of interest in medicinal chemistry, particularly for developing new antimicrobial agents and other pharmaceutical applications.

Research Gaps

Despite the promising attributes of Methyl 3-fluoro-5-hydroxy-4-methylbenzoate, several knowledge gaps remain. More comprehensive studies on its biological activities, toxicological profile, and structure-activity relationships would contribute significantly to understanding its full potential in pharmaceutical and other applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume